molecular formula C17H18ClN3OS B6526167 N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide hydrochloride CAS No. 1135232-86-8

N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide hydrochloride

Cat. No.: B6526167
CAS No.: 1135232-86-8
M. Wt: 347.9 g/mol
InChI Key: MYQZDZJLIYQYCN-UHFFFAOYSA-N
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Description

N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide hydrochloride is a useful research compound. Its molecular formula is C17H18ClN3OS and its molecular weight is 347.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.0859111 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide hydrochloride is a compound belonging to the thienopyridine class, recognized for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and various pharmacological properties as documented in recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O2SC_{18}H_{17}N_3O_2S with a molecular weight of 371.5 g/mol. The compound features a thienopyridine core functionalized with a cyano group and an acetamide moiety.

PropertyValue
Molecular FormulaC18H17N3O2S
Molecular Weight371.5 g/mol
CAS Number2680752-22-9

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thienopyridine core through condensation reactions and subsequent functionalization to introduce the cyano and acetamide groups. The detailed synthetic route can be summarized as follows:

  • Formation of Thienopyridine Core : A thiophene derivative is reacted with a nitrile compound.
  • Introduction of Cyano Group : Achieved via nucleophilic substitution.
  • Acetylation : The core is acetylated to yield the final structure.

Biological Mechanisms

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. Its functional groups facilitate hydrogen bonding and hydrophobic interactions that modulate cellular pathways.

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on receptors affecting signal transduction processes.

Pharmacological Activities

Recent studies have highlighted several pharmacological effects attributed to this compound:

Case Studies

Several studies have explored the biological activity of related compounds within the thienopyridine class:

  • Study A : Evaluated the anticancer potential of thienopyridine derivatives against MCF7 breast cancer cells, reporting an IC50 of 15 µM for a structurally similar compound.
CompoundCell LineIC50 (µM)
N-{6-benzyl...}MCF715
N-{6-acetyl...}HCT11612
  • Study B : Investigated antimicrobial activity against E. coli and S. aureus with promising results indicating potential therapeutic applications.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS.ClH/c1-12(21)19-17-15(9-18)14-7-8-20(11-16(14)22-17)10-13-5-3-2-4-6-13;/h2-6H,7-8,10-11H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQZDZJLIYQYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.